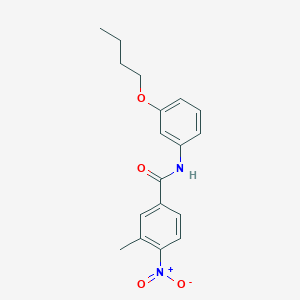
N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include various organic reactions, purification methods, and yield calculations .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s molecular structure and functional groups .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying reaction mechanisms, reaction rates, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed .Aplicaciones Científicas De Investigación
Electrophysiological Effects
N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide has been studied for its electrophysiological effects, particularly in cardiac applications. For instance, a related compound, BRL-32872, demonstrated inhibitory effects on potassium and calcium channels in cardiac cells, suggesting potential applications in antiarrhythmic therapies (Bril et al., 1995).
Molecular Electronic Devices
This compound has also been explored in the context of molecular electronics. For example, a molecule with a similar nitroamine redox center showed significant on-off peak-to-valley ratios in current-voltage measurements, indicating potential in electronic device applications (Chen et al., 1999).
Hypoxia-Selective Antitumor Agents
Research has also delved into the use of nitroaromatic compounds, including N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide, as hypoxia-selective cytotoxins in cancer therapy. These compounds are designed to target hypoxic tumor cells, showing promising results in preclinical models (Palmer et al., 1996).
Antioxidants in the Rubber Industry
The compound has been linked to studies on antioxidants like N,N'-substituted p-phenylenediamines, which play a crucial role in the rubber industry. These antioxidants undergo various oxidation processes, which are critical for their functionality (Rapta et al., 2009).
Electrochemical Applications
In electrochemical research, similar compounds have been used to study redox transformations, especially in the context of polymer stability and functionality (Visy et al., 1997).
Antibacterial Activity
There has been significant interest in the antibacterial activity of nickel and copper complexes of related nitrobenzamide compounds. These studies focus on understanding the interaction of these complexes with bacteria, potentially leading to new antibacterial treatments (Saeed et al., 2010).
Photocleavable Polymer Applications
The o-nitrobenzyl group, closely related to N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide, has been extensively used in polymer and materials science. Its photolabile nature allows for easy modification of polymer properties through irradiation, offering diverse applications in material development (Zhao et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-10-24-16-7-5-6-15(12-16)19-18(21)14-8-9-17(20(22)23)13(2)11-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUWMEVEBRARMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxyphenyl)-3-methyl-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)
![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)
![N-(3,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966435.png)
![3-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2966437.png)
![4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2966438.png)
![1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2966439.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2966441.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2966443.png)
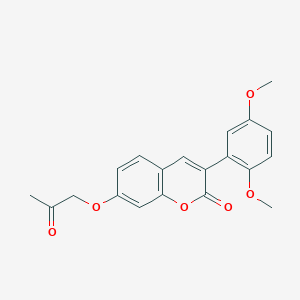
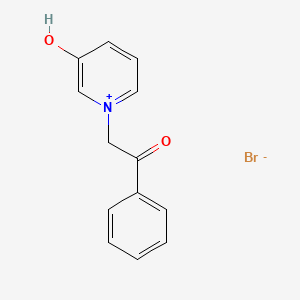
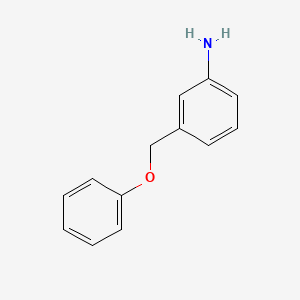
![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)
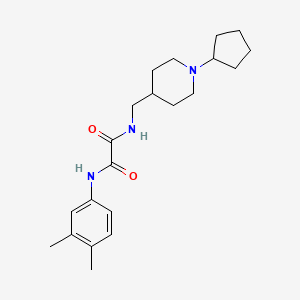
![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)